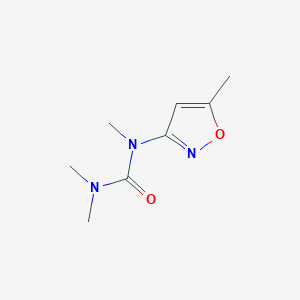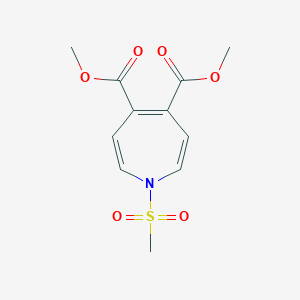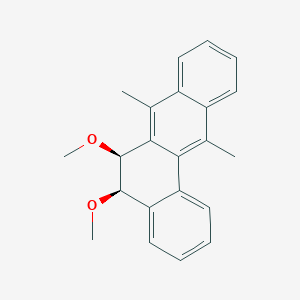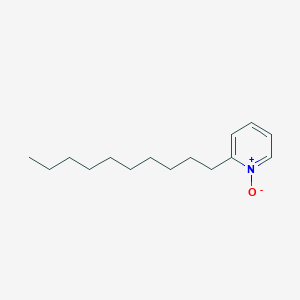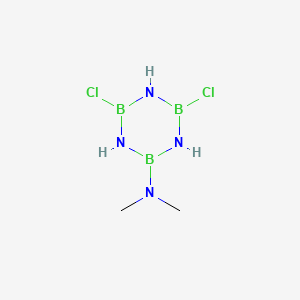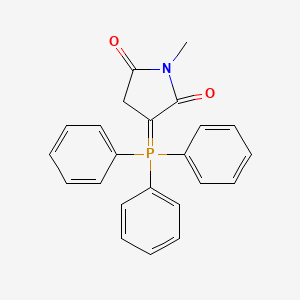![molecular formula C10H12ClNO2S B14647430 S-[(4-Chlorophenyl)methyl]-L-cysteine CAS No. 52386-79-5](/img/structure/B14647430.png)
S-[(4-Chlorophenyl)methyl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[(4-Chlorophenyl)methyl]-L-cysteine: is an organic compound that features a cysteine molecule bonded to a 4-chlorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[(4-Chlorophenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
S-[(4-Chlorophenyl)methyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds if they are formed.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of the thiol group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
S-[(4-Chlorophenyl)methyl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of S-[(4-Chlorophenyl)methyl]-L-cysteine involves its interaction with biological molecules. The compound can modify cysteine residues in proteins, affecting their function. It may also inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
類似化合物との比較
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of S-[(4-Chlorophenyl)methyl]-L-cysteine.
L-Cysteine: The amino acid component of the compound.
S-Benzyl-L-cysteine: A similar compound where the phenyl group is not chlorinated.
Uniqueness
This compound is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and biological activities compared to its non-chlorinated analogs. This chlorination can enhance its reactivity and potential therapeutic effects.
特性
CAS番号 |
52386-79-5 |
|---|---|
分子式 |
C10H12ClNO2S |
分子量 |
245.73 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H12ClNO2S/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
InChIキー |
QREITNHXCAZZIW-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)O)N)Cl |
正規SMILES |
C1=CC(=CC=C1CSCC(C(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
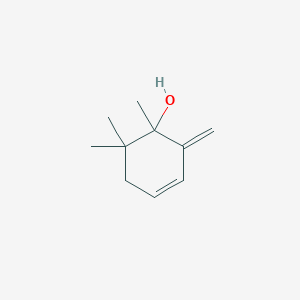
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
